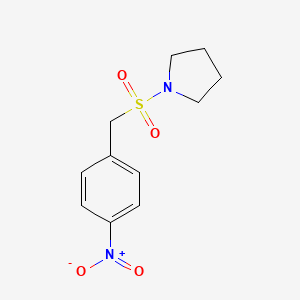

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

説明

Significance of the Sulfonamide Moiety in Contemporary Chemical Systems

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom, is a linchpin in the development of therapeutic agents. Historically, sulfonamides were among the first classes of synthetic antimicrobial drugs, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. ontosight.ai Their importance extends far beyond their antibacterial origins, with the sulfonamide moiety being a key component in drugs exhibiting a wide array of biological activities, including antiviral, antidiabetic, and anticancer properties. nih.govresearchgate.net

This versatility stems from the sulfonamide group's ability to act as a bioisostere of other functional groups, such as amides and carboxylic acids, allowing it to participate in crucial hydrogen bonding interactions with biological targets. uq.edu.au Furthermore, the tetrahedral geometry of the sulfonyl group and the stability of the sulfonamide linkage make it an attractive and reliable building block in the design of complex molecular architectures. chemscene.com The presence of the sulfonamide group can also influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug development.

Role of the Pyrrolidine (B122466) Heterocyclic Scaffold in Advanced Material and Biological Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in chemical research, particularly in the realm of biologically active compounds. chemicalbook.comresearchgate.net This ring system is a fundamental component of the amino acid proline and is found in a vast number of natural products and synthetic drugs. chemicalbook.com The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional structure that can be crucial for precise interactions with biological macromolecules. ambeed.comorgsyn.org

The nitrogen atom within the pyrrolidine ring can be readily functionalized, allowing for the introduction of diverse substituents and the fine-tuning of a molecule's properties. orgsyn.org This structural and synthetic flexibility has led to the incorporation of the pyrrolidine scaffold into compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral effects. chemicalbook.com In materials chemistry, pyrrolidine-based structures are utilized in the development of catalysts, ionic liquids, and other advanced materials.

Positioning of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine within Sulfonamide-Pyrrolidine Hybrid Structures

The compound this compound represents a deliberate fusion of the sulfonamide and pyrrolidine scaffolds. In this hybrid structure, the nitrogen atom of the pyrrolidine ring is directly incorporated into the sulfonamide linkage, forming a sulfonylpyrrolidine core. This core is further functionalized with a 4-nitrobenzyl group attached to the sulfonyl moiety.

The rationale for designing such a hybrid molecule is to combine the advantageous properties of both the sulfonamide and pyrrolidine components. The sulfonylpyrrolidine unit provides a rigid, three-dimensional framework, while the 4-nitrobenzyl group introduces specific electronic and steric features. The electron-withdrawing nature of the nitro group can influence the reactivity and biological interactions of the molecule. The benzyl (B1604629) group provides a larger hydrophobic surface, which can be important for binding to biological targets.

The general synthetic approach to such compounds likely involves the reaction of pyrrolidine with a corresponding sulfonyl chloride, in this case, 4-nitrobenzylsulfonyl chloride. This type of reaction is a standard method for the formation of sulfonamides. While specific research on this compound is not extensively documented in publicly available literature, its structure is emblematic of a broader class of sulfonamide-pyrrolidine hybrids that are of interest in medicinal chemistry and drug discovery. The exploration of such compounds allows researchers to probe the synergistic effects of combining these two powerful chemical motifs.

Data on this compound and Related Compounds

While detailed experimental data for this compound is not widely published, its basic chemical properties are known. The following table summarizes this information.

| Property | Value |

| CAS Number | 340041-91-0 |

| Molecular Formula | C₁₁H₁₄N₂O₄S |

| Molecular Weight | 270.30 g/mol |

For comparative purposes, the table below presents selected structural data for the closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, which has been characterized by X-ray crystallography. This data provides insight into the expected bond lengths and angles within the sulfonylpyrrolidine core of the target compound.

| Bond/Angle | Length (Å) / Angle (°) |

| S=O Bond Lengths | 1.4357(16) Å and 1.4349(16) Å |

| S—N Bond Length | 1.625(2) Å |

| S—C Bond Length | 1.770(2) Å |

Structure

3D Structure

特性

IUPAC Name |

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEYIHLMZBWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477559 | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340041-91-0 | |

| Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Nitrobenzyl Sulfonyl Pyrrolidine and Its Structural Analogues

Strategic Approaches to Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in medicinal and materials chemistry, and its synthesis is well-documented. The most prevalent and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is widely adopted for its reliability and the general availability of the requisite starting materials.

The reaction between a sulfonyl chloride and a cyclic amine, such as pyrrolidine (B122466), proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and allow the reaction to proceed to completion.

Table 1: Examples of Sulfonamide Formation from Substituted Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine (B45378) | Triethylamine (B128534) | Dichloromethane (B109758) | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | orgsyn.org |

| 4-Nitrobenzenesulfonyl chloride | Benzhydrylamine | Triethylamine | Dichloromethane | N-(4-Nitrobenzenesulfonyl)benzhydrylamine | google.com |

| 4-Nitrobenzenesulfonyl chloride | 4-Hydroxyproline (B1632879) | Sodium Carbonate | Water | 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | nih.gov |

The specific synthesis of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine involves the key reagent 4-nitrobenzylsulfonyl chloride. This compound contains a benzylic sulfonyl chloride, which is structurally distinct from an aryl sulfonyl chloride (where the sulfonyl group is directly attached to the aromatic ring). The presence of the methylene (B1212753) (-CH2-) spacer influences the reactivity of the sulfonyl chloride but the fundamental reaction mechanism remains the same.

The synthesis of the target compound is achieved by reacting 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a suitable base and solvent. This reagent is a known building block in pharmaceutical synthesis; for example, the drug Almotriptan, a structural analogue containing a pyrrolidine sulfonamide moiety, is prepared from 4-nitrobenzylsulfonyl chloride as a starting material. chemicalbook.comchemdad.com This precedent strongly supports the viability of this pathway for the synthesis of the title compound. The reaction proceeds by the nucleophilic pyrrolidine nitrogen attacking the electrophilic sulfur of the 4-nitrobenzylsulfonyl chloride, leading to the formation of this compound and HCl, with the latter being neutralized by a base.

Pyrrolidine Ring Integration and Functionalization Strategies

The pyrrolidine ring is a common motif in bioactive molecules. Its incorporation into a sulfonamide framework can be achieved through various strategies, either by using a pre-formed pyrrolidine derivative or by modifying the ring after the sulfonamide bond has been established.

The most direct method for integrating the pyrrolidine ring is the reaction of pyrrolidine or one of its derivatives with the corresponding sulfonyl chloride. This approach allows for the introduction of functionalized pyrrolidine rings into the final structure. A notable example is the synthesis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, which is prepared by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. nih.gov In this synthesis, the amino acid 4-hydroxyproline, a functionalized pyrrolidine derivative, acts as the amine component. The reaction is carried out in water with sodium carbonate serving as the base, demonstrating that the reaction conditions can be adapted to accommodate functional groups on the pyrrolidine ring, such as hydroxyl and carboxylic acid moieties. This methodology provides a versatile route to a wide range of structurally diverse N-sulfonylpyrrolidine derivatives.

While direct incorporation of a functionalized pyrrolidine is common, post-synthetic modification of the molecule provides an alternative route to structural analogues. In the case of this compound, the most synthetically useful handle for derivatization is the nitro group on the benzyl (B1604629) ring.

A key post-synthetic modification is the reduction of the aromatic nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents, such as catalytic hydrogenation (e.g., H2 over Pd/C), or metals in acidic media (e.g., SnCl2, Fe/HCl). This reaction converts the 4-nitrobenzyl group into a 4-aminobenzyl group, yielding 1-((4-aminobenzyl)sulfonyl)pyrrolidine. chemsrc.com The resulting primary aromatic amine is a versatile intermediate that can undergo a wide array of subsequent reactions, including diazotization, acylation, alkylation, and further sulfonamide formation, allowing for the generation of a large library of derivatives from a common precursor.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. The key parameters for the synthesis of this compound from 4-nitrobenzylsulfonyl chloride and pyrrolidine include the choice of base, solvent, reaction temperature, and stoichiometry of reagents.

Base: A base is required to neutralize the HCl produced. Tertiary amines like triethylamine (TEA) are common choices in organic solvents as they are soluble and the resulting triethylammonium chloride salt can often be easily removed. orgsyn.orggoogle.com Inorganic bases such as potassium carbonate or sodium carbonate are also effective, particularly in polar solvents like DMF or aqueous systems. nih.gov The strength and solubility of the base should be matched to the solvent and reactants.

Solvent: Aprotic solvents are preferred to prevent reaction with the sulfonyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. orgsyn.orggoogle.com Dimethylformamide (DMF) can also be used and may be beneficial for reactants with poor solubility, though its higher boiling point makes it more difficult to remove.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. orgsyn.orggoogle.com The optimal temperature profile depends on the reactivity of the specific substrates.

Stoichiometry: A slight excess of the amine component is sometimes used to ensure complete consumption of the more valuable sulfonyl chloride. The base is typically used in at least stoichiometric amounts, and often in excess, to ensure complete neutralization of the generated acid.

Table 2: Representative Reaction Conditions for Sulfonamide Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reactants | 2-Nitrobenzenesulfonyl chloride, 4-Methoxybenzylamine | 4-Nitrobenzenesulfonyl chloride, Benzhydrylamine | 4-Nitrobenzenesulfonyl chloride, 4-Hydroxyproline |

| Base | Triethylamine | Triethylamine | Sodium Carbonate |

| Solvent | Dichloromethane | Dichloromethane | Water |

| Temperature | 0 °C to Room Temp. | Ice-cooling to Room Temp. | -5 °C to Room Temp. |

| Reference | orgsyn.org | google.com | nih.gov |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its use in further chemical studies or applications.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Nitrobenzyl Sulfonyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR Spectral Analysis and Diagnostic Resonances

The 1H NMR spectrum of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is expected to exhibit distinct signals corresponding to the protons of the 4-nitrobenzyl and pyrrolidine (B122466) moieties. The protons on the aromatic ring of the 4-nitrobenzyl group are anticipated to appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.3 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded. The benzylic protons, situated between the aromatic ring and the sulfonyl group, would likely present as a singlet around δ 4.5-5.0 ppm.

The protons of the pyrrolidine ring are expected to show more complex splitting patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the sulfonyl group and would likely resonate in the range of δ 3.2-3.6 ppm as a triplet. The protons on the β-carbons of the pyrrolidine ring are expected to appear further upfield, around δ 1.8-2.2 ppm, likely as a multiplet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (ortho to NO₂) | 7.8 - 8.3 | Doublet |

| Aromatic (meta to NO₂) | 7.5 - 7.8 | Doublet |

| Benzylic (-CH₂-) | 4.5 - 5.0 | Singlet |

| Pyrrolidine (α to N) | 3.2 - 3.6 | Triplet |

| Pyrrolidine (β to N) | 1.8 - 2.2 | Multiplet |

Carbon-13 (13C) NMR Spectral Analysis and Carbon Framework Assignment

The 13C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the 4-nitrobenzyl group will be significantly influenced by the nitro and sulfonyl functionalities. The ipso-carbon attached to the nitro group is expected to be the most deshielded in the aromatic region, likely appearing around δ 148 ppm. The other aromatic carbons would resonate between δ 124 and 130 ppm. The benzylic carbon is anticipated to have a chemical shift in the range of δ 55-65 ppm.

The carbon atoms of the pyrrolidine ring will also exhibit characteristic chemical shifts. The α-carbons, being directly attached to the nitrogen of the sulfonamide, are expected to resonate around δ 48-52 ppm. The β-carbons are predicted to be found further upfield, in the region of δ 24-28 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (CH) | 124 - 130 |

| Benzylic (-CH₂-) | 55 - 65 |

| Pyrrolidine (α to N) | 48 - 52 |

| Pyrrolidine (β to N) | 24 - 28 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands for the sulfonyl, nitro, and pyrrolidine groups.

The sulfonyl group (SO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. The nitro group (NO₂) also exhibits two strong stretching bands: an asymmetric stretch between 1550 and 1475 cm⁻¹ and a symmetric stretch between 1360 and 1290 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The pyrrolidine ring will show C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₄N₂O₄S, with a molecular weight of approximately 270.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 270. Common fragmentation pathways for benzylsulfonyl compounds involve cleavage of the C-S and S-N bonds. A significant fragment would likely correspond to the 4-nitrobenzyl cation at m/z 136. Another prominent fragmentation could involve the loss of the pyrrolidine ring, leading to the [M - C₄H₈N]⁺ ion. The loss of SO₂ (64 Da) is also a common fragmentation pattern for sulfonyl compounds.

| Ion/Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₁H₁₄N₂O₄S]⁺ | 270 |

| [M - SO₂]⁺ | [C₁₁H₁₄N₂O₂]⁺ | 206 |

| [4-nitrobenzyl]⁺ | [C₇H₆NO₂]⁺ | 136 |

| [M - C₄H₈N]⁺ | [C₇H₆NO₄S]⁺ | 200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of the Nitrobenzyl Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 4-nitrobenzyl group. This system is expected to exhibit characteristic absorption bands in the UV region.

A strong absorption band, attributed to the π → π* transition of the aromatic system conjugated with the nitro group, is anticipated in the range of 250-280 nm. A weaker absorption band, corresponding to the n → π* transition of the nitro group, may be observed at longer wavelengths, typically around 330-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | 4-Nitrobenzyl | 250 - 280 |

| n → π | Nitro group | 330 - 350 |

Single Crystal X-ray Diffraction (SCXRD) Studies of Related 1-((4-Nitrophenyl)sulfonyl)pyrrolidine Derivatives

Crystallographic data for similar sulfonamides often show a tetrahedral geometry around the sulfur atom. The bond lengths and angles within the pyrrolidine ring are expected to be consistent with those of other saturated five-membered nitrogen heterocycles. The orientation of the 4-nitrobenzyl group relative to the sulfonylpyrrolidine moiety will be determined by steric and electronic factors, with intermolecular forces such as hydrogen bonding and π-π stacking playing a significant role in the crystal packing. In the absence of strong hydrogen bond donors, C-H···O interactions involving the sulfonyl and nitro oxygen atoms are likely to be prominent in the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While the precise crystal system and space group for this compound have not been experimentally determined and reported, analysis of closely related structures allows for informed predictions. For instance, the similar compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, crystallizes in the orthorhombic system with the space group P2₁2₁2₁ nih.gov. Another related molecule, (3aR,6S,7aR)-7a-Chloro-2-[(4-nitrophenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, is reported to have a monoclinic crystal system with a P2₁/c space group iucr.org.

Based on these examples, it is plausible that this compound would crystallize in a centrosymmetric space group within a monoclinic or orthorhombic system. The unit cell parameters would be contingent on the specific packing of the molecules in the crystal lattice. For the aforementioned chloro-substituted analogue, the unit cell parameters are a = 7.5193 (3) Å, b = 9.7278 (4) Å, c = 20.7616 (7) Å, and β = 93.659 (3)° iucr.org. It is anticipated that the unit cell dimensions of this compound would differ, reflecting the substitution of the bulky epoxyisoindole group with a more compact pyrrolidine ring.

Table 1: Comparison of Crystal Data for Related Sulfonamide Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid nih.gov | Orthorhombic | P2₁2₁2₁ | 7.5390(3) | 10.5933(4) | 15.7850(6) | 90 |

| (3aR,6S,7aR)-7a-Chloro-2-[(4-nitrophenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole iucr.org | Monoclinic | P2₁/c | 7.5193(3) | 9.7278(4) | 20.7616(7) | 93.659(3) |

| 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov | Monoclinic | P2₁/c | 8.2413(5) | 12.6711(8) | 11.2396(7) | 98.244(3) |

This table presents data from related compounds to provide a comparative context for the anticipated crystallographic parameters of this compound.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

The intramolecular geometry of this compound is expected to conform to standard values observed in similar sulfonamides. The S-N bond length in sulfonamides is a key indicator of successful synthesis. In 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, this bond length is 1.628 (2) Å nih.gov. Similarly, in 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the S-N bond is 1.625 (2) Å nih.gov. Therefore, a comparable S-N bond length is expected for the title compound.

The S=O bond lengths in the sulfonyl group are anticipated to be in the range of 1.43 Å, as seen in 1-[(4-methylbenzene)sulfonyl]pyrrolidine where they are 1.4357 (16) Å and 1.4349 (16) Å nih.gov. The bond angles around the sulfur atom are expected to create a distorted tetrahedral geometry. For example, the N-S-C bond angle in 1-[(4-methylbenzene)sulfonyl]pyrrolidine is 107.66 (9)° nih.gov.

Torsional angles define the conformation of the molecule. In 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the C-N bonds of the pyrrolidine ring are gauche to the S-C bond, with torsion angles of -65.62 (18)° and 76.16 (19)° nih.gov. It is likely that the pyrrolidine ring in this compound would also adopt a non-planar conformation, such as a twist or envelope form, to minimize steric strain. In the chloro-substituted analogue, the pyrrolidine ring is in a twist conformation iucr.org.

Table 2: Expected Intramolecular Geometric Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value Range | Reference Compound(s) |

| S-N Bond Length (Å) | 1.625 - 1.628 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid nih.gov |

| S=O Bond Length (Å) | 1.43 - 1.44 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

| N-S-C Bond Angle (°) | ~107 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

| Pyrrolidine Ring Conformation | Twist or Envelope | (3aR,6S,7aR)-7a-Chloro-2-[(4-nitrophenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole iucr.org, 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

Computational and Theoretical Investigations of 1 4 Nitrobenzyl Sulfonyl Pyrrolidine and Its Molecular Interactions

Noncovalent Interaction (NCI) Analysis and Interaction Energy Calculations

Quantification of Interaction Energies in Supramolecular Assemblies

The assembly of molecules into larger, ordered structures, known as supramolecular assemblies, is governed by a network of non-covalent interactions. For 1-((4-nitrobenzyl)sulfonyl)pyrrolidine, these interactions are crucial in determining its solid-state structure and how it might interact with biological macromolecules. The primary non-covalent forces at play include hydrogen bonds, π-π stacking, and van der Waals forces.

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in quantifying the energies of these interactions. numberanalytics.com By calculating the electron density distribution and the molecular electrostatic potential (MESP), regions of positive and negative electrostatic potential on the molecule's surface can be identified, indicating sites for potential intermolecular interactions. nih.gov

For sulfonamide-containing compounds, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the N-H group in related primary or secondary sulfonamides can act as a hydrogen bond donor. sdu.dk In the case of this compound, the pyrrolidine (B122466) ring's C-H bonds may also participate in weaker C-H···O or C-H···π interactions. The nitrobenzyl group introduces a π-system and a nitro group, both of which can engage in significant intermolecular interactions. The aromatic ring can participate in π-π stacking interactions with other aromatic systems, and the nitro group's oxygen atoms can act as hydrogen bond acceptors.

Energy Decomposition Analysis (EDA) is a computational technique that can be used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. numberanalytics.com This allows for a detailed understanding of the nature of the forces holding the supramolecular assembly together.

Illustrative Interaction Energies for a Dimer of this compound:

| Interaction Type | Contributing Moieties | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond (C-H···O) | Pyrrolidine C-H and Sulfonyl Oxygen | -1.5 to -3.0 |

| Hydrogen Bond (C-H···O) | Aromatic C-H and Nitro Oxygen | -1.0 to -2.5 |

| π-π Stacking | Nitrobenzyl Ring - Nitrobenzyl Ring | -2.0 to -5.0 |

| van der Waals Forces | Overall Molecular Structure | Variable |

Note: The data in this table is illustrative and based on typical interaction energies for similar functional groups found in related chemical structures. Specific values for this compound would require dedicated computational studies.

Molecular Docking Studies for Predictive Biological Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. news-medical.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

By employing molecular docking simulations, it is possible to predict the binding mode and estimate the binding affinity of this compound with various biological targets. The binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a more favorable interaction.

Docking studies can also identify the specific amino acid residues within the protein's active site that are involved in key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

DNA Topoisomerase: These enzymes are crucial for managing DNA topology and are important targets for anticancer drugs. nih.gov Some small molecules can inhibit topoisomerases by intercalating into the DNA or by stabilizing the enzyme-DNA cleavage complex. nih.govresearchgate.net Docking simulations could explore whether this compound can fit into the DNA binding site or the ATP-binding pocket of these enzymes. The planar nitrobenzyl group could potentially intercalate between DNA base pairs.

SARS-CoV-2 Spike Protein: The spike protein of SARS-CoV-2 is essential for viral entry into host cells and is a primary target for therapeutic intervention. nih.govnih.gov Small molecules are being investigated for their ability to bind to the spike protein and prevent its interaction with the human ACE2 receptor. nih.govdrugtargetreview.com Docking studies could predict whether this compound can bind to key sites on the spike protein, such as the receptor-binding domain (RBD) or other allosteric pockets. researchgate.net

Illustrative Predicted Binding Affinities:

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydropteroate Synthase | 1AJ0 | -7.5 to -9.0 | Arg63, Ser219, Phe190 |

| DNA Topoisomerase II | 1ZXM | -6.0 to -8.0 | Asp533, Arg364 |

| SARS-CoV-2 Spike Protein (RBD) | 6M0J | -5.5 to -7.5 | Gln493, Tyr505, Ser494 |

Note: The data in this table is illustrative and based on docking studies of similar sulfonamide-containing molecules against these targets. nih.govnih.govresearchgate.netsemanticscholar.org The actual binding affinities and interacting residues for this compound would need to be determined through specific docking calculations.

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Relevance

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a potential drug. biointerfaceresearch.com

Various computational models and rules, such as Lipinski's Rule of Five, are used to assess the "drug-likeness" of a molecule. mdpi.com These parameters help to predict whether a compound is likely to have good oral bioavailability and to be a viable drug candidate.

Predicted Physicochemical and ADMET Properties for this compound:

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 284.31 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | ~2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 2 from nitro) | Yes (≤ 10) |

| Polar Surface Area (PSA) | ~85 Ų | Favorable for cell permeability |

| Oral Bioavailability | Predicted to be good | - |

Note: The data in this table is calculated or estimated based on the chemical structure of this compound and general principles of ADMET prediction for similar molecules. mdpi.comresearchgate.neticm.edu.pl

The predicted properties of this compound suggest that it has a favorable profile for a potential oral drug candidate, complying with Lipinski's Rule of Five. Its moderate lipophilicity (LogP) and polar surface area suggest a balance between aqueous solubility and membrane permeability, which is essential for good absorption and distribution.

Exploration of Biological Activities and Pharmacological Relevance of 1 4 Nitrobenzyl Sulfonyl Pyrrolidine and Its Analogues in Chemical Biology

Mechanism-Based Biological Activity Investigations of Sulfonamide Derivatives

Sulfonamide-based compounds have been investigated for a plethora of therapeutic applications, owing to their ability to interact with various biological targets. The following sections detail the research into their potential as enzyme inhibitors, antiviral, antibacterial, anticancer, and anti-inflammatory agents.

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH regulation and CO2 transport. nih.gov The inhibitory mechanism involves the sulfonamide group (SO2NH2) binding to the zinc ion within the enzyme's active site, disrupting its catalytic function. nih.gov This inhibition has been leveraged for therapeutic effects in glaucoma and epilepsy. nih.gov

Recent research has focused on developing sulfonamide inhibitors that selectively target specific CA isoforms associated with diseases like cancer, such as the transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov For example, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity, with some compounds showing significant selectivity for the cancer-associated hCA IX over the more common hCA II isoform. nih.gov Similarly, studies on azobenzenesulfonamides have identified compounds with potent inhibitory activity against Helicobacter pylori CA isoforms, which are crucial for the bacterium's survival in the acidic stomach environment. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Analogues

| Compound Class | Target Isoform | Inhibition Constant (K_I) | Selectivity Profile |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | 271 nM | Varies by compound |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | 137 nM | Up to 5.9-fold selective over hCA II |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | 91 nM | Varies by compound |

| Azobenzenesulfonamides | HpαCA | 19.4 - 39.0 nM | Potent against bacterial isoforms |

Note: Data is compiled from studies on various sulfonamide analogues, not specifically 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.

The antiviral properties of sulfonamide derivatives and related heterocyclic compounds have been an area of active investigation. Research has shown that certain molecular scaffolds containing these functional groups can interfere with viral replication. frontiersin.org For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines was found to inhibit the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

Interestingly, structural modifications can dramatically alter the spectrum of activity. The replacement of a phenyl ring with a phenylsulfonyl group in some pyrazole (B372694) derivatives completely abolished their activity against Dengue Virus (DENV-2) and West-Nile Virus (WNV), highlighting the sensitivity of antiviral action to structural changes. frontiersin.org Other studies have synthesized novel pyrimidines containing a 4-nitrophenyl group, which exhibited a range from mild to potent antiviral activities when compared to standard reference drugs. nih.gov

Table 2: Antiviral Activity of Sulfonamide Analogues

| Compound Class | Target Virus | Activity |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylanilines | Yellow Fever Virus (YFV) | Active in micromolar range |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylanilines | Respiratory Syncytial Virus (RSV) | Active in micromolar range |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylanilines | Dengue Virus (DENV-2) | Inactive |

The antibacterial potential of sulfonamides is historically significant, and research continues to explore new derivatives to combat bacterial infections, including those caused by resistant strains. Pyrrolidine-containing sulfonamides are of particular interest. A study on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which are structurally very similar to the target compound, demonstrated antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 1.0 mg/mL. nih.gov

Furthermore, compounds incorporating a 4-nitrophenyl group have shown promising antibacterial effects. nih.gov Recent efforts against Helicobacter pylori have identified azobenzenesulfonamide derivatives with significant antimicrobial activity, showing MIC values of 4–8 μg/mL and minimum bactericidal concentrations (MBCs) between 4 and 16 μg/mL. mdpi.com These findings suggest that the sulfonamide scaffold can be tailored to effectively target specific bacterial pathogens.

The fight against cancer has benefited from the development of sulfonamide-based drugs. Their anticancer effects are often linked to the inhibition of cancer-relevant enzymes, such as specific carbonic anhydrase isoforms (e.g., CA IX) that are overexpressed in various tumors and contribute to the acidic tumor microenvironment. nih.gov Selective inhibition of CA IX has been shown to have antitumor efficacy in several preclinical models. nih.gov

Beyond CA inhibition, pyrrolidine (B122466) and sulfonamide derivatives have demonstrated direct cytotoxic properties against cancer cells. Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety showed enhanced anticancer activity against human A549 lung cancer cells. mdpi.com Similarly, pyrazolo[1,5-a] nih.govnih.govontosight.aitriazine derivatives with a benzenesulfonamide (B165840) component were highly active against a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values as low as 0.516 µM against leukemia, colon, and prostate cancer cell lines. researchgate.net Another study on pyrazole sulfonamide derivatives found that a lead compound had strong activity against kinases involved in cancer progression, such as JNK1, JNK2, and p38a. nih.gov

Table 3: Anticancer Activity of Sulfonamide and Pyrrolidine Analogues

| Compound Class | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Pyrazolo[1,5-a] nih.govnih.govontosight.aitriazines | Leukemia, Colon, Prostate | GI50 | 0.516 - 0.957 µM |

| Pyrazole Sulfonamides | Various (NCI-60 panel) | IC50 | Varies |

Note: Data represents findings from studies on various structural analogues.

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Sulfonamide and pyrrolidine derivatives have been explored for their potential to modulate inflammatory pathways. One key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Studies have shown that certain pyrazole sulfonamide derivatives can inhibit the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. nih.gov One such compound demonstrated selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.gov The anti-inflammatory effect of some pyrrolidine compounds is associated with the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory cytokines. mdpi.com Other benzenesulfonamide derivatives have been shown to exert their anti-inflammatory effect by stabilizing lysosomal membranes, preventing the release of enzymes that contribute to inflammation. mdpi.com

Table 4: Anti-inflammatory Activity of Analogues

| Compound Class | Mechanism/Target | Effect |

|---|---|---|

| Pyrazole Sulfonamides | Prostaglandin E2 Production | Inhibition |

| Pyrazole Sulfonamides | COX-2 Enzyme | Selective Inhibition |

| Phenylbutanal Derivatives | COX-2 Enzyme | IC50 = 0.18 µM |

| Pyrrolidine Dithiocarbamate | NF-κB Activation | Suppression |

Note: Data is derived from studies on various structural analogues.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For pyrrolidine sulfonamides, SAR studies have provided critical insights for designing more potent and selective compounds. The three-dimensional nature of the pyrrolidine ring means that the stereochemistry and spatial orientation of substituents are often crucial for target binding and biological response. researchgate.netnih.gov For instance, research on some pyrrolidine derivatives revealed that a cis-configuration of substituents was preferred over a trans orientation for optimal activity. nih.gov

In the context of enzyme inhibition, SAR studies on sulfonamides have shown that modifications to the aromatic ring attached to the sulfonyl group significantly impact potency and selectivity against different carbonic anhydrase isoforms. nih.gov For antiviral agents, the introduction of a phenylsulfonyl group can be beneficial against certain viruses but detrimental against others, indicating that SAR is highly target-dependent. frontiersin.org Similarly, for antibacterial pyrrolidine derivatives, even minor truncations to the molecular scaffold can lead to a complete loss of inhibitory activity, demonstrating the essentiality of the core structure. nih.gov These studies collectively underscore the importance of precise structural modifications in tuning the pharmacological profile of this compound analogues for specific therapeutic applications.

Influence of Substituents on the Aromatic and Pyrrolidine Moieties on the Biological Profile

The biological activity of compounds related to this compound is significantly modulated by the nature and position of substituents on both the aromatic ring and the pyrrolidine moiety. These modifications can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. nih.govresearchgate.net

Substituents on the pyrrolidine ring, for instance, can impact the molecule's basicity and conformational flexibility. nih.gov The nitrogen atom within the pyrrolidine ring provides a site for substitution, and it has been noted that a majority of FDA-approved drugs containing a pyrrolidine ring are substituted at this position. nih.gov The stereochemistry of substituents on the pyrrolidine ring is also crucial, as different stereoisomers can exhibit varied biological profiles due to distinct binding modes with target proteins. researchgate.netnih.gov

On the aromatic ring, the introduction of different functional groups can lead to a range of biological effects. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring demonstrated enhanced in vitro potency. nih.gov Furthermore, meta-substituted derivatives on a phenyl ring attached to the pyrrolidine structure showed improved biological activity. nih.gov The presence of halogenated atoms on a phenyl ring has been shown to have a notable influence on the inhibitory activities of some spiropyrrolidine derivatives. nih.gov

The following table summarizes hypothetical structure-activity relationships (SAR) based on general findings for analogous compounds:

| Compound/Analog | Substitution on Pyrrolidine Ring | Substitution on Aromatic Ring | Postulated Effect on Biological Activity |

| Analog A | 2-methyl | 4-nitro | May alter binding affinity due to steric hindrance near the sulfonyl linkage. |

| Analog B | 3-hydroxy | 4-nitro | Introduction of a hydrogen bond donor could enhance interaction with target proteins. |

| Analog C | Unsubstituted | 4-chloro | Replacement of the nitro group with a halogen may alter electronic properties and metabolic stability. |

| Analog D | Unsubstituted | 2,4-dinitro | The addition of a second nitro group could potentially increase electron-withdrawing effects and biological potency. |

Positional Effects of the Nitro Group on Compound Activity

The position of the nitro group on the benzyl (B1604629) moiety is a critical determinant of the biological activity of this class of compounds. The nitro group is a strong electron-withdrawing group, and its location can significantly influence the electronic distribution of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.gov

In various classes of compounds, the position of the nitro group has been shown to be crucial for specific biological activities. For instance, in a study of nitro-containing chalcones, compounds with the nitro group in the ortho position of either aromatic ring exhibited the highest anti-inflammatory activity. mdpi.com In contrast, the highest vasorelaxant activity was observed in a compound where the nitro group was in the para position of one of the rings. mdpi.com

For benzyl derivatives, the position of the nitro group can affect reaction rates and mechanisms, which can be extrapolated to its interactions in a biological system. For example, a kinetic study on the solvolysis of nitrobenzyl bromides and nitrobenzoyl chlorides highlighted differences in reactivity between ortho and para isomers. mdpi.com In the context of this compound, moving the nitro group from the para (4-position) to the ortho (2-position) or meta (3-position) would likely alter the molecule's dipole moment and its ability to interact with specific biological targets. The para position often allows for electronic effects to be transmitted through the aromatic system, which can be crucial for binding to a receptor or enzyme active site.

The following table illustrates the potential impact of the nitro group's position on the activity profile of a benzylsulfonylpyrrolidine scaffold:

| Isomer | Position of Nitro Group | Potential Impact on Biological Activity |

| This compound | para (4-position) | May facilitate interactions with targets that have complementary electronic features distant from the benzyl connection point. |

| 1-((2-Nitrobenzyl)sulfonyl)pyrrolidine | ortho (2-position) | Could lead to steric hindrance or intramolecular interactions that alter the conformation and binding properties of the molecule. |

| 1-((3-Nitrobenzyl)sulfonyl)pyrrolidine | meta (3-position) | May result in a different electronic distribution compared to the ortho and para isomers, potentially leading to a different biological activity profile. |

Correlation of Computational Predictions with Experimental Biological Outcomes

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is invaluable in understanding and predicting the biological activity of compounds like this compound. nih.govdovepress.com These in silico approaches can guide the design of new, more potent analogues while reducing the need for extensive animal testing. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For nitroaromatic compounds, descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) have been identified as important indicators of their mutagenicity. nih.gov A successful QSAR model can predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates for further experimental investigation. dovepress.com

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govmdpi.com For instance, docking studies on spiropyrrolidine derivatives have helped to elucidate their binding interactions with cholinesterase enzymes. nih.gov By visualizing these interactions, researchers can understand the key structural features responsible for a compound's activity and design modifications to enhance it.

The correlation between computational predictions and experimental outcomes is a critical validation step. For example, a study on xanthone (B1684191) derivatives used QSAR to identify key descriptors for cytotoxic activity and then used molecular docking to suggest potential mechanisms of action, which could then be tested experimentally. dovepress.com Similarly, for newly designed pyrrolidine derivatives, molecular docking predicted high binding affinity to a target receptor, and molecular dynamics simulations confirmed the stability of the ligand-receptor complex, providing a strong rationale for their synthesis and biological evaluation. scispace.com

Ultimately, a strong correlation between in silico predictions and in vitro or in vivo results provides confidence in the predictive models and a deeper understanding of the compound's mechanism of action. This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. dovepress.com

Emerging Research Directions and Future Perspectives for 1 4 Nitrobenzyl Sulfonyl Pyrrolidine

Rational Design and Targeted Synthesis of Novel Derivatives with Enhanced and Selective Bioactivity

The development of novel analogs of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine through rational design and targeted synthesis represents a promising strategy to enhance its biological activity and selectivity. The core structure of the compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Future synthetic efforts could focus on modifications of the three primary components of the molecule:

The Pyrrolidine (B122466) Ring: Introduction of various substituents on the pyrrolidine ring can significantly influence the compound's physicochemical properties and biological interactions. For instance, the synthesis of derivatives with hydroxyl or carboxylic acid groups, inspired by related compounds like 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, could enhance interactions with biological targets through hydrogen bonding. nih.gov

The Nitrobenzyl Group: The position and nature of substituents on the aromatic ring can modulate electronic properties and steric bulk, which are critical for target binding. The nitro group, being a strong electron-withdrawing group, can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the molecule's reactivity and interaction profile.

The Sulfonyl Linker: The sulfonamide linkage is a key feature in many biologically active compounds. Altering the linker length or rigidity could optimize the spatial orientation of the pyrrolidine and nitrobenzyl moieties, potentially leading to improved target engagement.

A systematic approach to generating a library of these derivatives would be instrumental in identifying compounds with superior potency and selectivity for specific biological targets.

Application of Advanced Computational Modeling for De Novo Drug Discovery and Target Identification

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. These in silico methods can provide valuable insights into the compound's potential biological targets and guide the design of novel derivatives with improved pharmacological profiles. beilstein-journals.orgmdpi.com

Key computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to the active sites of various proteins. For example, in a study of a related sulfonamide, molecular docking was used to predict promising inhibitory prospects against targets such as dihydropteroate synthase and DNA topoisomerase. nih.gov

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify novel molecules with the desired activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of newly designed molecules before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of the compound when interacting with its biological target, offering insights into the stability of the complex and the key interactions that drive binding.

These computational tools, when used in conjunction with experimental data, can significantly streamline the drug discovery process, reducing the time and cost associated with identifying promising lead compounds.

Computational Approaches in Drug Discovery

| Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to potential protein targets. | Identification of high-affinity targets and key binding interactions. |

| Pharmacophore Modeling | Defining the essential structural features for bioactivity to screen for novel active compounds. | Discovery of new chemical entities with similar activity profiles. |

| QSAR | Correlating structural modifications with changes in biological activity. | Guidelines for designing more potent and selective derivatives. |

| Molecular Dynamics Simulations | Investigating the stability and dynamics of the compound-target complex. | Elucidation of the atomistic details of the binding mechanism. |

In-Depth Mechanistic Elucidation of Observed Biological Effects through Biochemical and Cellular Assays

While preliminary data suggests that this compound may play a role in the AP-1 transcription factor pathway, a thorough understanding of its mechanism of action requires detailed investigation using a battery of biochemical and cellular assays. nbinno.com The AP-1 (Activator Protein-1) transcription factor is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.

Future research should aim to:

Identify Direct Molecular Targets: Biochemical assays, such as affinity chromatography and target-based screening, can be employed to identify the specific proteins that directly interact with this compound.

Validate Target Engagement in Cells: Cellular thermal shift assays (CETSA) and other target engagement assays can confirm that the compound binds to its intended target within a cellular context.

Elucidate Downstream Signaling Pathways: Once a direct target is identified, further cellular assays, including reporter gene assays, Western blotting, and transcriptomic analysis, can be used to map the downstream signaling pathways modulated by the compound. For instance, investigating the phosphorylation status of key kinases and the expression levels of AP-1 target genes would provide a clearer picture of its biological effects.

A comprehensive mechanistic understanding is crucial for the further development of this compound as a therapeutic agent or a research tool.

Potential Utility of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. Given its potential to interact with specific biological targets, this compound could be developed into a valuable chemical probe. nbinno.com

To serve as a high-quality chemical probe, a compound should ideally possess the following characteristics:

High Potency and Selectivity: It should modulate its intended target at low concentrations with minimal off-target effects.

Known Mechanism of Action: Its mode of action should be well-characterized.

Cellular Activity: It must be able to penetrate cell membranes and engage its target in a cellular environment.

Should this compound be found to have a specific and potent interaction with a particular protein, it could be utilized to:

Dissect Complex Biological Pathways: By selectively inhibiting or activating a specific protein, the compound can help to elucidate the role of that protein in cellular signaling networks.

Validate New Drug Targets: A selective chemical probe can be used to assess the therapeutic potential of a novel drug target before the development of more drug-like molecules.

The development of a "probe" version of the molecule, perhaps with a tag for visualization or pull-down experiments, would further enhance its utility in chemical biology.

Consideration of this compound in Hybrid Molecule Design Strategies for Multi-Targeting Approaches

Hybrid molecule design is an innovative strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a compound with multiple biological activities. tandfonline.comebi.ac.uk This approach is particularly relevant for complex diseases that involve multiple pathological pathways. frontiersin.org The pyrrolidine scaffold is a versatile component that has been successfully incorporated into various hybrid molecules with a range of pharmacological properties. tandfonline.comnih.gov

The this compound scaffold could serve as a valuable building block in the design of hybrid molecules for multi-targeting approaches. For example:

Combining with other Bioactive Moieties: The pyrrolidine or the nitrobenzyl ring could be linked to other known pharmacophores to create a single molecule that can modulate multiple targets. For instance, incorporating a moiety known to inhibit a specific enzyme, along with the this compound core, could result in a dual-action drug.

Targeting Multiple Pathways in a Disease: In diseases like cancer or neurodegenerative disorders, where multiple signaling pathways are dysregulated, a multi-target drug based on this scaffold could offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The design and synthesis of such hybrid molecules represent a promising avenue for the development of novel therapeutics with improved clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。